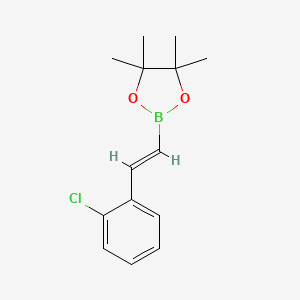

![molecular formula C15H7F9N2O B2768071 2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1092343-95-7](/img/structure/B2768071.png)

2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMPs generally involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The synthesis of TFMPs often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMPs are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship Studies

Research into compounds closely related to 2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has revealed significant insights into structure-activity relationships, particularly in the context of inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Modifications to the pyrimidine portion of these compounds have been shown to impact their cell-based activity, oral bioavailability, and gastrointestinal permeability, with certain substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring leading to variations in activity (Palanki et al., 2000).

Synthesis and Characterization of Polymers

The synthesis and characterization of new polymers derived from pyridine-containing compounds have been extensively studied. Aromatic polyamides and polyimides incorporating ether and bulky fluorenylidene groups have shown to possess remarkable solubility, thermal stability, and mechanical properties. These materials exhibit high glass transition temperatures and are capable of forming transparent, flexible films, indicating their potential for advanced applications in electronics and material science (Hsiao et al., 1999).

Coordination Polymers

The role of ligand conformation in the structural diversity of coordination polymers has been explored, demonstrating the influence of pyridinecarboxamide-based ligands on the formation of various molecular architectures. Studies reveal how ligand conformation can direct the assembly of coordination polymers with distinct structural features, offering insights into the design of novel materials with specific functionalities (Yeh et al., 2008).

Anticancer Applications

Research into the application of pyridinecarboxamide derivatives in the realm of anticancer therapy has shown promising results. Tetracationic hetero-bimetallacycles constructed from related ligands have exhibited significant cytotoxic effects against various cancer cell lines, outperforming reference drugs like cisplatin. This suggests the potential of these compounds in developing more effective anticancer treatments (Mishra et al., 2014).

Wirkmechanismus

Target of Action

Trifluoromethylpyridine (tfmp) derivatives, to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .

Mode of Action

Tfmp derivatives are known to exhibit their biological activities through their unique physicochemical properties, which are attributed to the fluorine atom and the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to play a significant role in the development of many agrochemical and pharmaceutical compounds .

Pharmacokinetics

The presence of fluorine and pyridine in tfmp derivatives is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Result of Action

Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

The demand for tfmp derivatives has been increasing steadily in the last 30 years, suggesting their effectiveness and stability in various environments .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide are largely due to its trifluoromethyl group . This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of this compound are diverse. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, TFMP derivatives are used in the protection of crops from pests, indicating their potential to influence cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The trifluoromethyl group is thought to play a crucial role in these interactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F9N2O/c16-13(17,18)8-2-1-3-9(6-8)25-12(27)7-4-10(14(19,20)21)26-11(5-7)15(22,23)24/h1-6H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDYPPRKVDRVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F9N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2767990.png)

![N-(2,5-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767991.png)

![N-(4-isopropylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2767992.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2767994.png)

![2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2767995.png)

![4-(dimethylsulfamoyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}benzamide](/img/structure/B2767997.png)

![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride](/img/structure/B2767998.png)

![N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2768002.png)

![6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2768010.png)